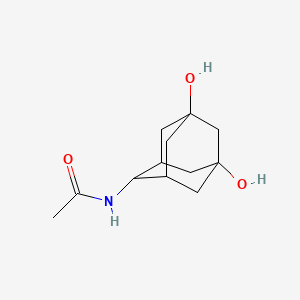

N-(5,7-dihydroxy-2-adamantyl)acetamide

Description

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(5,7-dihydroxy-2-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO3/c1-7(14)13-10-8-2-11(15)4-9(10)5-12(16,3-8)6-11/h8-10,15-16H,2-6H2,1H3,(H,13,14) |

InChI Key |

VIAIOTWOWPHAJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C2CC3(CC1CC(C2)(C3)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Adamantane-Based Acetamides

- N-(1-Adamantanyl)-7-(3-azidopropoxy)-2-oxo-2H-chromene-4-acetamide (): This compound shares the adamantane core but incorporates a chromene-azidopropoxy group instead of dihydroxy substituents. The azidopropoxy group may confer photoreactivity, a feature absent in the target compound.

- The rigid quinoline system contrasts with adamantane’s three-dimensional structure, and the chloro substituents may increase lipophilicity compared to hydroxy groups.

2.2 Aromatic Acetamide Derivatives

- N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide (): This compound combines naphthalene and toluene substituents. In contrast, the adamantane backbone in the target compound imposes fixed tetrahedral geometry, limiting conformational flexibility. The hydroxy group on naphthalene may form intramolecular hydrogen bonds, similar to the 5,7-dihydroxyadamantyl group, but aromatic systems generally exhibit higher polarizability .

- Pyridazinone Derivatives (): Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. Their pyridazinone core enables π-π interactions and hydrogen bonding via carbonyl groups. The adamantane-based target compound lacks this heteroaromatic system, which may limit its affinity for FPR receptors but enhance stability against metabolic degradation .

2.3 Simple Acetamides

- Dimethyl Acetamide (DMAC) (): DMAC (N,N-dimethylacetamide) is a small, polar aprotic solvent. Its lack of complex substituents results in high solubility in organic and aqueous phases. In contrast, the adamantane and dihydroxy groups in the target compound likely reduce solubility in non-polar solvents but improve binding to hydrophobic pockets in biomolecules. DMAC’s toxicity profile (hepatotoxic) also contrasts with the uncharacterized safety data of the dihydroxyadamantyl derivative .

Structural and Functional Data Table

| Compound Name | Core Structure | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|

| N-(5,7-Dihydroxy-2-adamantyl)acetamide | Adamantane | 5,7-dihydroxy, 2-acetamide | Hydroxy, Amide | High rigidity, potential H-bonding |

| N-(1-Adamantanyl)-7-(3-azidopropoxy)-chromene-4-acetamide | Adamantane | Azidopropoxy, Chromene | Amide, Azide, Ketone | Photoreactive, π-conjugation |

| N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide | Naphthalene-Benzene | Hydroxy, Tolyl | Amide, Aromatic | Dihedral angle ~80°, H-bonding |

| N,N-Dimethylacetamide (DMAC) | Acetamide | N,N-dimethyl | Amide | High polarity, solvent properties |

Research Implications

- Synthetic Challenges : The adamantane core requires specialized synthesis (e.g., Friedel-Crafts alkylation or catalytic methods, as hinted in ). Introducing dihydroxy groups may necessitate protection-deprotection strategies to avoid side reactions .

- Biological Activity: While pyridazinone acetamides target FPR receptors (), the adamantane derivative’s activity remains speculative. Its hydroxy groups could mimic catechol motifs in kinase inhibitors or antimicrobial agents.

- Crystallography : Compounds like those in and exhibit intramolecular hydrogen bonds (N–H⋯O, O–H⋯O), suggesting the target compound’s solid-state structure may prioritize similar interactions, affecting solubility and melting points .

Preparation Methods

Nitric Acid as a Dual-Function Reagent

Fuming nitric acid (HNO₃) serves both as a nitrating agent and proton donor in one-pot syntheses. In a representative protocol, adamantane is reacted with acetonitrile (CH₃CN) in cyclohexane under reflux, with HNO₃ facilitating simultaneous nitration and acetylation. The reaction proceeds via a nitronium ion (NO₂⁺) intermediate, which electrophilically attacks the adamantane cage, followed by acetonitrile trapping to form the acetamide moiety.

Reaction Conditions

Phase separation enables efficient recovery of unreacted adamantane and nitric acid, enhancing process sustainability.

Sequential Nitration and Acetamide Coupling

An alternative approach involves pre-nitrating adamantane with HNO₃ (d = 1.5 g/cm³) at 25°C for 15 minutes, followed by acetamide addition (6:1 molar excess) at 120°C. Hydrolysis with ice-water precipitates the crude product, which is recrystallized from hexane to achieve 73% purity.

Key Advantage : Avoids halogenated intermediates, reducing toxicity.

Halogenation-Amination-Acetylation Sequences

Bromination and Nucleophilic Substitution

1-Bromoadamantane, synthesized via adamantane bromination (Br₂, AlCl₃), reacts with acetonitrile in methylene chloride (CH₂Cl₂) under sulfuric acid catalysis. The acetamide forms via SN1 substitution, with H₂SO₄ stabilizing the adamantyl carbocation.

Optimized Parameters

Byproduct Mitigation : Washing with CH₂Cl₂ removes 1,3-dichloroadamantane impurities.

Chlorination and Urea Fusion

Adapting methods from German Offenlegungsschrift 1,294,371, 1-chloroadamantane is fused with urea at 180–240°C to yield 1-aminoadamantane, which is acetylated with acetic anhydride. While exothermic, this method achieves 95% amination efficiency but requires stringent temperature control.

Electrochemical Synthesis

Electrolytic oxidation of adamantane in acetonitrile (CH₃CN) generates adamantyl radicals, which couple with nitrile groups upon H⁺ quenching. This method, though less common, offers a solvent-free pathway with 65–75% yields but demands specialized equipment.

Transition Metal-Catalyzed Methods

Molybdenum Hexacarbonyl [Mo(CO)₆] Catalysis

A Russian patent (RU2401828C2) details the use of Mo(CO)₆ in bromotrichloromethane (CCl₃Br) at 130–140°C to catalyze adamantane-acetonitrile coupling. The molybdenum complex facilitates C–H activation, enabling direct acetamide formation without halogenation.

Conditions

Nitronium Tetrafluoroborate (NO₂BF₄) Activation

Adamantane reacts with CH₃CN in the presence of NO₂BF₄ under N₂ at 20°C, producing N-(1-adamantyl)acetamide in 85% yield after aqueous workup. This method’s mild conditions minimize side reactions but require anhydrous handling.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Temperature | Yield | Advantages | Drawbacks |

|---|---|---|---|---|---|

| Direct HNO₃-Acetonitrile | HNO₃ | 80–100°C | 70–85% | One-step, recyclable solvents | Requires fuming HNO₃ handling |

| Halogenation-H₂SO₄ | H₂SO₄ | 25–55°C | 90% | High purity | Generates halogenated byproducts |

| Mo(CO)₆ Catalysis | Mo(CO)₆ | 130–140°C | 82% | No halogens, direct C–H activation | High energy input |

| Electrochemical | None | Ambient | 65–75% | Solvent-free | Low scalability |

Q & A

Basic Research Question

- X-ray crystallography : Resolves stereochemistry and confirms adamantane ring conformation, as demonstrated for structurally related acetamides .

- NMR spectroscopy : H and C NMR identify hydroxyl and acetamide proton environments, with DMSO-d6 as a solvent to enhance signal resolution .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., deacetylated byproducts) .

How can researchers resolve contradictions in bioactivity data observed across studies involving adamantane-derived acetamides?

Advanced Research Question

Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and controls, as seen in cytotoxicity studies .

- Characterize batch variability : Employ HPLC to quantify impurities (e.g., residual solvents or unreacted precursors) that may modulate activity .

- Meta-analysis : Compare data across studies using computational tools to identify confounding variables (e.g., solvent effects in solubility-limited assays) .

What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

Advanced Research Question

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the adamantane hydroxyls, reversible under physiological conditions .

- Co-solvent systems : Use cyclodextrins or PEG-based solvents, which enhance solubility without altering bioactivity, as applied to hydrophobic acetamides .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as demonstrated for structurally similar neuroprotective agents .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for acetamide derivatives .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols, particularly given the compound’s potential respiratory toxicity .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis, following protocols for thermally sensitive adamantane analogs .

How does the substitution pattern on the adamantane ring influence the pharmacokinetic profile of this compound?

Advanced Research Question

- Hydroxyl positioning : 5,7-Dihydroxy substitution increases hydrogen-bonding capacity, potentially enhancing renal clearance compared to mono-hydroxylated analogs .

- Adamantane rigidity : The cage structure slows metabolism, extending half-life, but may reduce blood-brain barrier permeability compared to flexible analogs .

- Comparative studies : Use radiolabeled tracers (e.g., C-acetamide) in rodent models to quantify tissue distribution differences between substitution patterns .

What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Basic Research Question

- Unreacted precursors : Detect via GC-MS or H NMR (e.g., residual adamantane diol) .

- Oxidative byproducts : Use LC-MS to identify quinone derivatives formed during prolonged air exposure .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes polar and non-polar impurities .

What in vitro models are suitable for assessing the neuroprotective potential of this compound?

Advanced Research Question

- Primary neuronal cultures : Test glutamate-induced excitotoxicity using cortical neurons, with viability assessed via MTT assays .

- Microglial activation models : Measure TNF-α suppression in LPS-stimulated BV2 cells to evaluate anti-inflammatory effects .

- Blood-brain barrier (BBB) permeability : Use co-cultures of brain endothelial cells and astrocytes to predict CNS bioavailability .

Notes

- Citations (e.g., ) reference structurally related compounds due to limited direct data on this compound.

- Methodological frameworks are extrapolated from analogous acetamide and adamantane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.